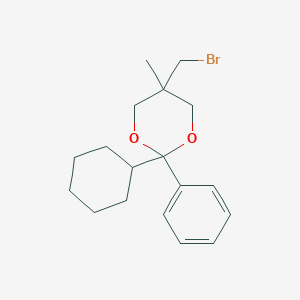
6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring substituted with a pyrrolidine sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with pyrrolidine and a sulfonylating agent. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with pyrrolidine in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with a sulfonylating agent, such as sulfonyl chloride, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as melamine and cyanuric acid share the triazine core structure.
Sulfonyl-Substituted Triazines: Compounds like 2,4,6-tris(phenylsulfonyl)-1,3,5-triazine.
Uniqueness
6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both the pyrrolidine and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
30018-61-2 |
|---|---|
分子式 |
C7H10N4O4S |
分子量 |
246.25 g/mol |
IUPAC 名称 |
6-pyrrolidin-1-ylsulfonyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10N4O4S/c12-5-6(9-10-7(13)8-5)16(14,15)11-3-1-2-4-11/h1-4H2,(H2,8,10,12,13) |
InChI 键 |
VWTBHYDMWWAMSG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=NNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


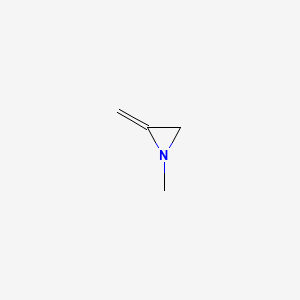

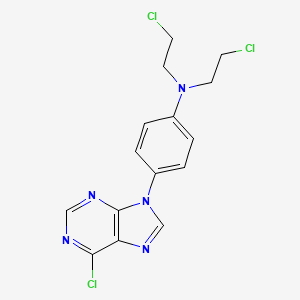
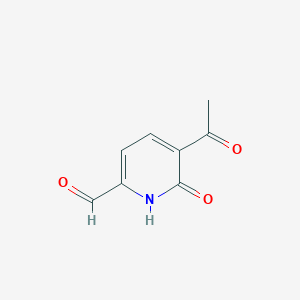
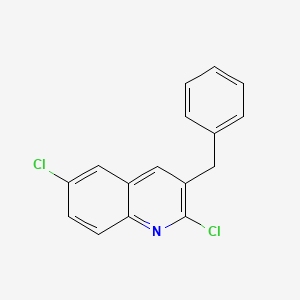
![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
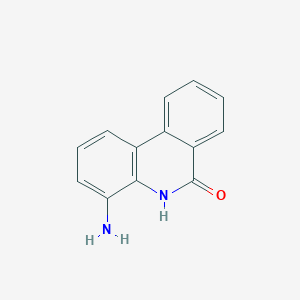
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
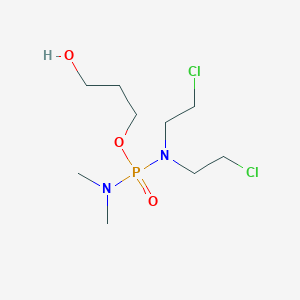
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

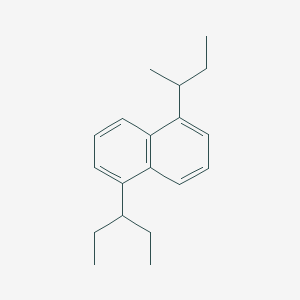
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)
